6-(2-Bromoethyl)oxan-2-one
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Overview
Description
6-(2-Bromoethyl)oxan-2-one is an organic compound with the molecular formula C7H11BrO2 It is a derivative of oxan-2-one, featuring a bromoethyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromoethyl)oxan-2-one typically involves the bromination of oxan-2-one derivatives. One common method includes the reaction of oxan-2-one with bromoethane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-(2-Bromoethyl)oxan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the compound can yield oxan-2-one derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxan-2-one derivatives.
Reduction: Formation of 6-(2-hydroxyethyl)oxan-2-one.
Oxidation: Formation of oxan-2-one derivatives with carboxyl or ketone groups.
Scientific Research Applications
6-(2-Bromoethyl)oxan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-Bromoethyl)oxan-2-one involves its reactivity towards nucleophiles. The bromo group is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce different functional groups into the oxan-2-one scaffold.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Chloroethyl)oxan-2-one
- 6-(2-Iodoethyl)oxan-2-one
- 6-(2-Fluoroethyl)oxan-2-one
Uniqueness
6-(2-Bromoethyl)oxan-2-one is unique due to the presence of the bromo group, which is more reactive compared to chloro and fluoro analogs. This reactivity makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical modifications.
Properties
IUPAC Name |
6-(2-bromoethyl)oxan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c8-5-4-6-2-1-3-7(9)10-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEQVWQLHIOUCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC(=O)C1)CCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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